![molecular formula C20H30N2O3S B2607657 4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine CAS No. 2320466-07-5](/img/structure/B2607657.png)
4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine
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Description
4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.53. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is utilized in the synthesis of heterocyclic compounds, demonstrating the flexibility of N-sulfonyl heterocyclic enamines in asymmetric epoxidation and dihydroxylation reactions. Such synthetic routes lead to diols and amino derivatives, offering insights into the modification of heterocyclic backbones for various scientific purposes (Sunose et al., 1998).
Medicinal Chemistry and Receptor Binding
This compound and its analogs have been extensively explored for their binding affinity towards σ receptors, which are significant in oncology, neurology, and pharmacology. These studies aim to design novel analogues with reduced lipophilicity for better therapeutic profiles and potential use as positron emission tomography (PET) radiotracers, highlighting their importance in diagnostic applications and therapeutic interventions in oncology (Abate et al., 2011).
Selectivity and Potency as Ligands
Research on derivatives of this compound has revealed their high potency and selectivity as σ1 or σ2 ligands. These findings are crucial for developing drugs with targeted action and minimal side effects, particularly in the treatment of cancer and neurodegenerative diseases. The compounds show nanomolar or subnanomolar IC50 values, indicating their strong affinity and potential as sigma receptor modulators (Berardi et al., 1998).
Potential Therapeutic Applications
The exploration of these compounds in receptor activity modulation—such as agonist or antagonist effects on σ receptors—underscores their potential in developing therapies for conditions like cancer, where sigma receptors play a role in cell proliferation and survival. This line of research opens avenues for novel cancer therapies that target specific mechanisms involved in tumor growth and resistance to conventional treatments (Berardi et al., 2005).
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-25-19-10-11-21(15-19)18-8-12-22(13-9-18)26(23,24)20-7-6-16-4-2-3-5-17(16)14-20/h6-7,14,18-19H,2-5,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSYGISQKUXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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